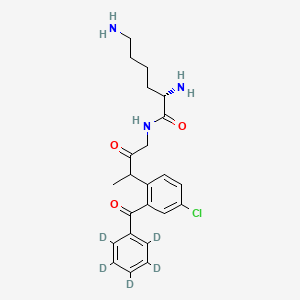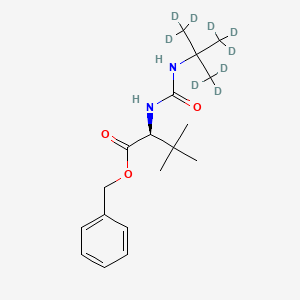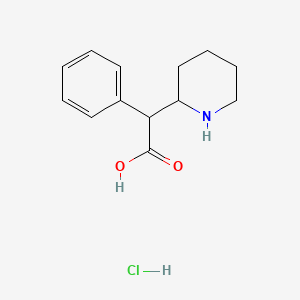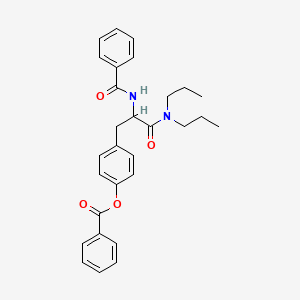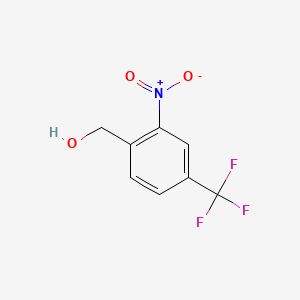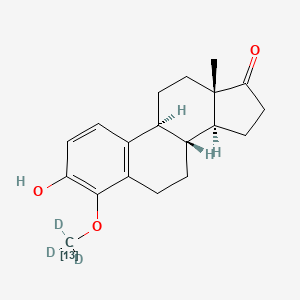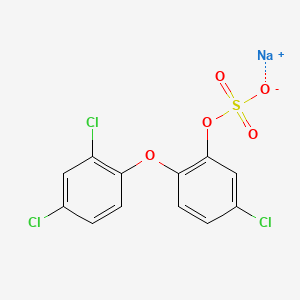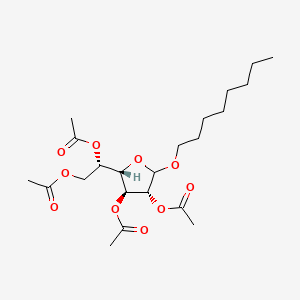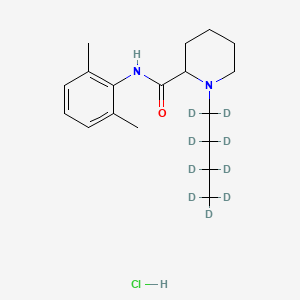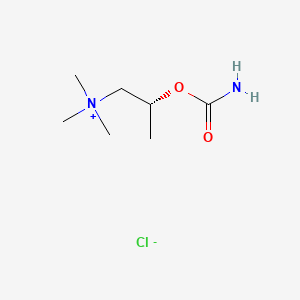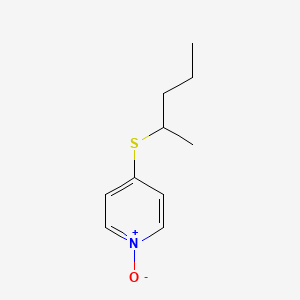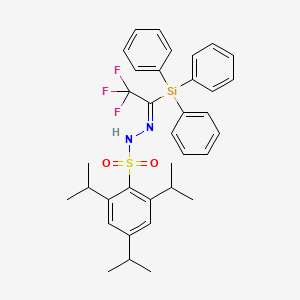
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone is a complex organic compound with the molecular formula C35H39F3N2O2SSi. It is characterized by the presence of trifluoroacetyl, triphenylsilane, and 2,4,6-triisopropylbenzenesulfonylhydrazone groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone typically involves multiple steps:
-
Formation of Trifluoroacetyltriphenylsilane: : This step involves the reaction of triphenylsilane with trifluoroacetic anhydride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products.
-
Preparation of 2,4,6-Triisopropylbenzenesulfonylhydrazone: : This intermediate is synthesized by reacting 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
-
Coupling Reaction: : The final step involves coupling the two intermediates. This is achieved by reacting trifluoroacetyltriphenylsilane with 2,4,6-triisopropylbenzenesulfonylhydrazone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the sulfonylhydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, in solvents like dichloromethane or acetonitrile.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone has diverse applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds and the synthesis of heterocyclic compounds.
-
Biology: : The compound can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to oxidation-reduction reactions, signal transduction, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetyltriphenylsilane: Shares the trifluoroacetyl and triphenylsilane groups but lacks the sulfonylhydrazone moiety.
2,4,6-Triisopropylbenzenesulfonylhydrazone: Contains the sulfonylhydrazone group but lacks the trifluoroacetyl and triphenylsilane groups.
Uniqueness
Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
145574-05-6 |
|---|---|
Molekularformel |
C35H39F3N2O2SSi |
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
2,4,6-tri(propan-2-yl)-N-[(2,2,2-trifluoro-1-triphenylsilylethylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C35H39F3N2O2SSi/c1-24(2)27-22-31(25(3)4)33(32(23-27)26(5)6)43(41,42)40-39-34(35(36,37)38)44(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h7-26,40H,1-6H3 |
InChI-Schlüssel |
GVOIPDXOCSEXRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN=C(C(F)(F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN=C(C(F)(F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Synonyme |
TRIFLUOROACETYLTRIPHENYLSILANE 2,4,6-TRIISOPROPYLBENZENESULFONYLHYDRAZONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


